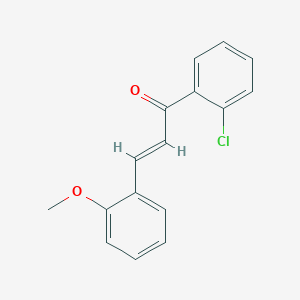

(2E)-1-(2-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Beschreibung

(2E)-1-(2-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with two aromatic rings (A and B). Ring A is substituted with a chlorine atom at the ortho position (2-chlorophenyl), while ring B contains a methoxy group at the ortho position (2-methoxyphenyl). This substitution pattern distinguishes it from other chalcones and influences its physicochemical and biological properties.

Eigenschaften

IUPAC Name |

(E)-1-(2-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c1-19-16-9-5-2-6-12(16)10-11-15(18)13-7-3-4-8-14(13)17/h2-11H,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUQGCUHFZPJIU-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 2-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol-water mixture under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the Claisen-Schmidt condensation reaction. This may include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-1-(2-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine, nitric acid, or sulfuric acid under controlled conditions.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Potential therapeutic agent due to its biological activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of (2E)-1-(2-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Chalcone Derivatives

Structural Modifications and Inhibitory Activity

Substituent positions and electronegativity significantly impact biological activity. highlights the structure-activity relationship (SAR) of non-piperazine-substituted chalcones:

- Compound 2j (IC50 = 4.70 μM): Substituted with bromine (para, ring A) and fluorine (para, ring B), indicating that higher electronegativity correlates with lower IC50 .

- Compound 2h (IC50 = 13.82 μM): Replaces bromine with chlorine (ring A) and fluorine with methoxy (ring B), leading to reduced potency .

The target compound’s 2-chloro (ring A) and 2-methoxy (ring B) substituents likely result in moderate activity, as methoxy groups are less electronegative than halogens. Ortho-substitutions may sterically hinder interactions with biological targets compared to para-substituted analogs .

Table 1: Inhibitory Activity of Selected Chalcones

| Compound | Ring A Substitutions | Ring B Substitutions | IC50 (μM) |

|---|---|---|---|

| Cardamonin | 2-OH, 4-OH | None | 4.35 |

| 2j | 4-Br, 2-OH, 5-I | 4-F | 4.70 |

| 2h | 4-Cl, 2-OH, 5-I | 4-OCH3 | 13.82 |

| Target Compound | 2-Cl | 2-OCH3 | N/A* |

*No direct IC50 data available; inferred from SAR trends .

Antibacterial and Anti-Efflux Activity

evaluates chalcones with acridinyl groups, demonstrating that substituents influence antibacterial efficacy:

- Compound 4b (MIC = 6.25 μM): Para-methoxy on ring B.

- Compound 4c (MIC = 12.5 μM): 2,6-Dimethoxy on ring B.

- Compound 4e (MIC = 25 μM): 3,4,5-Trimethoxy on ring B .

The target compound’s 2-methoxy group (ring B) may reduce antibacterial potency compared to para-substituted analogs due to steric effects or reduced electron-withdrawing capacity.

Crystallographic and Optical Properties

- : (E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one (meta-methoxy on ring B) exhibits non-linear optical (NLO) activity due to its planar structure and charge-transfer interactions .

- : A bromobiphenyl chalcone with 2-methoxy substitution shows enhanced optical properties, suggesting that ortho-methoxy groups may influence conjugation and polarizability .

Biologische Aktivität

(2E)-1-(2-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits significant biological activities, particularly in the context of cancer research. Chalcones are known for their diverse pharmacological properties, including antiproliferative, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H13ClO2

- CAS Number : 5346232

- IUPAC Name : (2E)-1-(2-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

The presence of a chlorophenyl and a methoxyphenyl group contributes to its biological activity by influencing its interaction with cellular targets.

Biological Activity Overview

Chalcone derivatives, including (2E)-1-(2-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, have been studied for various biological activities:

- Antiproliferative Effects : Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance, studies have shown that chalcone derivatives can inhibit cell proliferation in MCF-7 breast cancer cells with IC50 values ranging from 10 to 33 nM .

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the suppression of key signaling pathways such as RAS-ERK and AKT/FOXO3a. This leads to cell cycle arrest and eventual cell death . Additionally, it has been shown to destabilize tubulin polymerization, affecting microtubule dynamics crucial for mitosis .

Antiproliferative Activity

A detailed study assessed the antiproliferative effects of various chalcone derivatives on MCF-7 human breast cancer cells. The findings revealed that:

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| CA-4 | 3.9 | Tubulin polymerization inhibition |

| (2E)-1-(2-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | 10 - 33 | Apoptosis via RAS-ERK suppression |

The compound demonstrated comparable efficacy to established chemotherapeutic agents, indicating its potential as a therapeutic candidate in cancer treatment .

In Vivo Studies

In vivo studies have also been conducted to evaluate the efficacy of chalcone derivatives in animal models. For example, a recent study highlighted that administration of (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one resulted in significant tumor reduction in xenograft models of breast cancer. The treatment led to decreased tumor volume and improved survival rates compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.